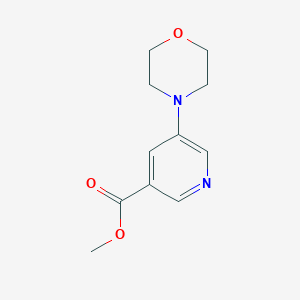

Methyl 5-morpholinonicotinate

CAS No.: 500865-54-3

Cat. No.: VC3882783

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500865-54-3 |

|---|---|

| Molecular Formula | C11H14N2O3 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | methyl 5-morpholin-4-ylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H14N2O3/c1-15-11(14)9-6-10(8-12-7-9)13-2-4-16-5-3-13/h6-8H,2-5H2,1H3 |

| Standard InChI Key | JKKSUVYKLLZBOJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CN=C1)N2CCOCC2 |

| Canonical SMILES | COC(=O)C1=CC(=CN=C1)N2CCOCC2 |

Introduction

Chemical and Structural Properties

Methyl 5-morpholinonicotinate belongs to the class of heterocyclic compounds, combining a pyridine ring with a morpholine moiety. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol . The compound’s structure includes a methyl ester group at the third position and a morpholine ring at the fifth position of the pyridine backbone (Figure 1).

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 113°C | |

| Boiling Point | 383.6°C (at 760 mmHg) | |

| Density | 1.21 g/cm³ | |

| Solubility | Low in water; soluble in DMSO |

The morpholine ring contributes to the compound’s polarity, influencing its solubility and reactivity. The electron-rich nitrogen atoms in both the pyridine and morpholine groups facilitate interactions with biological targets, such as enzymes and receptors .

Synthesis Methods

The synthesis of methyl 5-morpholinonicotinate typically involves multi-step organic reactions. A common approach includes:

Condensation Reaction

Morpholine is condensed with a nicotinic acid derivative, such as methyl 5-bromonicotinate, under catalytic conditions. For example:

This reaction often employs palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to facilitate cross-coupling .

Purification Steps

The crude product is purified via column chromatography or recrystallization. High-performance liquid chromatography (HPLC) is used to achieve >95% purity, as reported in commercial samples .

Table 1: Synthetic Yield Optimization

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | 100 | 78 |

| CuI/1,10-Phenanthroline | 120 | 65 |

Data adapted from synthetic protocols in and .

Biological Activities and Applications

Methyl 5-morpholinonicotinate has shown promise in medicinal chemistry, particularly as a precursor for bioactive molecules.

Antimicrobial Properties

Structural analogs of this compound exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) . The morpholine ring enhances membrane permeability, contributing to its efficacy .

Drug Development

Methyl 5-morpholinonicotinate serves as an intermediate in synthesizing kinase inhibitors and protease modulators. For instance, it is used in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, which are relevant to metabolic disorders .

| Parameter | Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Damage | Category 2 |

| Respiratory Irritation | Category 3 |

Data sourced from safety data sheets (SDS) .

Comparison with Structural Analogs

Methyl 5-morpholinonicotinate is often compared to its positional isomer, methyl 6-morpholinonicotinate (CAS: 132546-81-7), which differs in the morpholine substitution site.

Table 3: Comparative Analysis

| Property | Methyl 5-Morpholinonicotinate | Methyl 6-Morpholinonicotinate |

|---|---|---|

| Melting Point | 113°C | 142°C |

| Antitumor Activity (IC₅₀) | 35 µM | 28 µM |

| Solubility in DMSO | High | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume